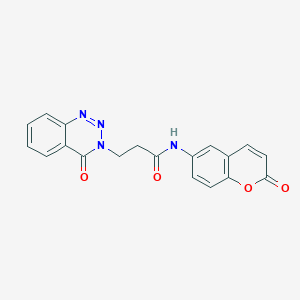
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves the following steps:
Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Chromenyl Derivative: The chromenyl derivative can be introduced through a coupling reaction, often using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., DMAP).
Final Amidation: The final step involves the amidation of the intermediate product with a suitable amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzotriazine derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound can be explored as a potential drug candidate for various diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Coatings and Adhesives: It can be incorporated into coatings and adhesives to improve their performance.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores.
Chromenyl Derivatives: Compounds with similar chromenyl structures.
Uniqueness
The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide lies in its specific combination of benzotriazine and chromenyl moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a derivative of benzotriazine and chromene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H12N4O3
- Molecular Weight : 284.28 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from its components.
Synthesis
The synthesis of benzotriazine derivatives has been explored in various studies. For instance, a series of benzotriazinone derivatives were synthesized and characterized, demonstrating significant anticancer properties against human cancer cell lines such as HepG2 (liver carcinoma) .
Anticancer Activity
Several studies have reported that benzotriazine derivatives exhibit potent anticancer activity. The compound has shown:
- Inhibition of Cancer Cell Growth : In vitro studies indicated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including HepG2 and others .
The proposed mechanisms through which these compounds exert their effects include:
- DNA Intercalation : Benzotriazine derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some studies suggest that these compounds inhibit specific enzymes involved in cancer cell proliferation .
Case Studies
- Study on Anticancer Effects : A study synthesized 36 benzotriazinone derivatives and evaluated their anticancer effects on HepG2 cells. The results indicated that certain derivatives had a strong binding affinity to target receptors involved in cancer progression .
- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of related compounds, suggesting potential applications in treating inflammatory diseases alongside cancer therapy .
Data Table
Properties
Molecular Formula |
C19H14N4O4 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C19H14N4O4/c24-17(20-13-6-7-16-12(11-13)5-8-18(25)27-16)9-10-23-19(26)14-3-1-2-4-15(14)21-22-23/h1-8,11H,9-10H2,(H,20,24) |
InChI Key |
DRHGQVXXCWERCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















